molecular formula C34H16N4S4 B15342865 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile

Cat. No.: B15342865
M. Wt: 608.8 g/mol
InChI Key: GOBHMPHSTLKVBO-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is a complex organic compound with the molecular formula C34H16N4S4. It is known for its unique structure, which includes multiple dithiolylidene and benzonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile typically involves the reaction of 4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene with 2,2’-bi(1,3-dithiolylidene) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .

Scientific Research Applications

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile involves its ability to participate in electron transfer processes. The compound’s dithiolylidene groups facilitate the transfer of electrons, making it an effective component in electronic devices. The benzonitrile groups contribute to the compound’s stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile: Similar structure but with ethene groups instead of dithiolylidene.

    Bis(pinacolato)diboron: Contains boron atoms and is used in different applications such as catalysis[][3].

Uniqueness

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is unique due to its combination of dithiolylidene and benzonitrile groups, which provide distinct electronic properties and stability. This makes it particularly valuable in the field of organic electronics and materials science .

Properties

Molecular Formula

C34H16N4S4

Molecular Weight

608.8 g/mol

IUPAC Name

4-[2-[4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene]-5-(4-cyanophenyl)-1,3-dithiol-4-yl]benzonitrile

InChI

InChI=1S/C34H16N4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-16H

InChI Key

GOBHMPHSTLKVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)S2)C6=CC=C(C=C6)C#N

Origin of Product

United States

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